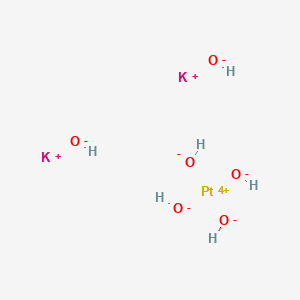
Platinate (Pt(OH)62-), dipotassium, (OC-6-11)-
説明
Platinate (Pt(OH)6^2-), dipotassium, (OC-6-11)-, also known as potassium hexahydroxyplatinate(IV), is a chemical compound with the molecular formula K2[Pt(OH)6]. It is a platinum-based compound that is often used in various chemical and industrial applications due to its unique properties and reactivity.
特性
CAS番号 |
12285-90-4 |
|---|---|
分子式 |
H6KO6Pt- |
分子量 |
336.23 g/mol |
IUPAC名 |
potassium;platinum(4+);hexahydroxide |
InChI |
InChI=1S/K.6H2O.Pt/h;6*1H2;/q+1;;;;;;;+4/p-6 |
InChIキー |
KBCCPDZWVLCBQP-UHFFFAOYSA-H |
SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[K+].[K+].[Pt+4] |
正規SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[K+].[Pt+4] |
他のCAS番号 |
12285-90-4 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium platinate typically involves the reaction of potassium hydroxide with platinum(IV) oxide. The reaction is carried out in an aqueous medium, and the resulting product is isolated by crystallization. The general reaction can be represented as follows:
PtO2+2KOH+4H2O→K2[Pt(OH)6]
Industrial Production Methods
In industrial settings, the production of dipotassium platinate involves similar reaction conditions but on a larger scale. The process is optimized for higher yields and purity, often involving controlled temperature and pH conditions to ensure the complete reaction of the starting materials.
化学反応の分析
Types of Reactions
Platinate (Pt(OH)6^2-), dipotassium, (OC-6-11)- undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: It can participate in redox reactions where the platinum center undergoes changes in its oxidation state.
Substitution Reactions: The hydroxyl groups in the compound can be substituted by other ligands, leading to the formation of different platinum complexes.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used in reactions with dipotassium platinate include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and hydrazine can be used to reduce the platinum center.
Substitution Reagents: Ligands such as chloride ions, ammonia, and phosphines are often used in substitution reactions.
Major Products Formed
The major products formed from the reactions of dipotassium platinate depend on the specific reagents and conditions used. For example, substitution reactions with chloride ions can yield potassium hexachloroplatinate(IV).
科学的研究の応用
Chemistry
In chemistry, dipotassium platinate is used as a precursor for the synthesis of various platinum complexes
Biology and Medicine
In biological and medical research, platinum compounds, including dipotassium platinate, are investigated for their potential use in cancer treatment. Platinum-based drugs, such as cisplatin, have shown significant efficacy in treating various types of cancer.
Industry
In industrial applications, dipotassium platinate is used in the production of catalysts for chemical reactions, particularly in the petrochemical industry. It is also used in the manufacture of electronic components and sensors.
作用機序
The mechanism of action of dipotassium platinate involves its ability to form coordination complexes with various ligands. The platinum center can coordinate with different atoms or molecules, leading to the formation of stable complexes. These complexes can interact with biological molecules, such as DNA, leading to potential therapeutic effects.
類似化合物との比較
Similar Compounds
Potassium tetrachloroplatinate(II): Another platinum-based compound with different reactivity and applications.
Potassium hexachloroplatinate(IV): Similar in structure but with chloride ligands instead of hydroxyl groups.
Ammonium hexachloroplatinate(IV): Contains ammonium ions instead of potassium ions.
Uniqueness
Platinate (Pt(OH)6^2-), dipotassium, (OC-6-11)- is unique due to its hydroxyl ligands, which provide different reactivity compared to chloride or other ligands. This makes it particularly useful in specific chemical reactions and applications where hydroxyl groups are advantageous.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


